molecular formula C19H12ClN3O5S3 B2396254 N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide CAS No. 361179-62-6

N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide

Cat. No.: B2396254
CAS No.: 361179-62-6
M. Wt: 493.95
InChI Key: CXCRIHMGSREZAG-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is a multifaceted compound that exhibits a wide array of properties making it significant in various fields of scientific research. This compound's unique structure, characterized by benzo[d]thiazole and nitrobenzenesulfonamide moieties, endows it with distinctive chemical reactivity and biological activity.

Biochemical Analysis

Biochemical Properties

N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity . The compound’s interaction with proteins such as tubulin can disrupt microtubule formation, leading to potential anticancer effects . Additionally, it can bind to specific receptors, modulating signal transduction pathways and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it can induce apoptosis by activating caspase pathways and inhibiting cell proliferation . The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth . Furthermore, it can alter gene expression profiles, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate conversion . The compound’s ability to interact with DNA and RNA can lead to changes in gene expression, affecting protein synthesis and cellular functions . Additionally, it can modulate the activity of transcription factors, influencing the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . Its efficacy may decrease over time due to metabolic degradation and the development of cellular resistance mechanisms.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit tumor growth and reduce bacterial infections without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while exceeding this dose can lead to adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it can influence metabolic flux and alter the levels of key metabolites, affecting cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its intracellular targets. Its distribution within tissues is influenced by factors such as lipophilicity and protein binding affinity. The compound’s localization and accumulation in specific tissues can enhance its therapeutic effects and reduce off-target toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its ability to modulate cellular processes. For example, its presence in the nucleus can affect gene expression, while its localization in mitochondria can impact cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide typically involves multiple steps. Here's a generalized synthetic route:

  • Formation of Benzo[d]thiazol-2-ylthio Moiety:

    • Reagent: 2-Mercaptobenzo[d]thiazole

    • Conditions: Thiolation reaction under basic or acidic conditions

  • Attachment to Hydroxyphenyl Group:

    • Reagents: 4-hydroxyphenyl group, appropriate coupling agents

    • Conditions: Often conducted under mild heating with catalysts to enhance yield

  • Incorporation of Chloro-Nitrobenzenesulfonamide:

    • Reagents: 4-chloro-3-nitrobenzenesulfonyl chloride

    • Conditions: Involves sulfonamide formation, typically under aqueous conditions with a suitable base

Industrial Production Methods

Industrial production employs high-throughput reactors and automated processes to ensure precision and scalability. Conditions are optimized for maximum yield and purity, often involving continuous flow systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • Reagents: Potassium permanganate, hydrogen peroxide

    • Conditions: Acidic or basic medium

  • Reduction:

    • Reagents: Sodium borohydride, lithium aluminum hydride

    • Conditions: Often conducted in inert atmospheres to prevent unwanted side reactions

  • Substitution:

    • Reagents: Nucleophiles such as amines or thiols

    • Conditions: Typically under mild to moderate temperatures with catalysts

Major Products Formed

  • Oxidation: Conversion to sulfonic acids or disulfides

  • Reduction: Formation of corresponding amines or hydroxyl derivatives

  • Substitution: Various sulfonamide derivatives, depending on the nucleophile used

Scientific Research Applications

Chemistry

  • Catalysis: Acts as a ligand in coordination chemistry for catalytic reactions.

  • Synthesis: Intermediate for the synthesis of complex organic molecules.

Biology

  • Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural motifs.

  • Antimicrobial Activity: Exhibits significant activity against a range of microbial species.

Medicine

  • Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

  • Material Science: Used in the development of novel materials with specific properties, such as enhanced durability or specific reactivity.

Comparison with Similar Compounds

Unique Aspects

The combination of benzo[d]thiazole, hydroxyphenyl, chloro, and nitro groups in this compound creates a unique chemical profile. This diversity provides unique reactivity and biological activity not commonly seen in simpler molecules.

Similar Compounds

  • Benzo[d]thiazole Derivatives: Share the thiazole ring structure but lack other substituents.

  • Nitrobenzenesulfonamides: Similar sulfonamide and nitro group without the thiazole ring.

  • Phenyl Sulfides: Exhibit sulfur-phenyl bonds but lack additional functional groups.

Conclusion: N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide stands out due to its multifaceted nature and significant potential in various scientific fields. Its unique structure and reactivity make it a subject of extensive research, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O5S3/c20-13-7-6-12(10-15(13)23(25)26)31(27,28)22-11-5-8-16(24)18(9-11)30-19-21-14-3-1-2-4-17(14)29-19/h1-10,22,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCRIHMGSREZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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